molecular formula C10H17N3OS B2780470 1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine CAS No. 2201737-32-6

1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine

Cat. No.: B2780470
CAS No.: 2201737-32-6
M. Wt: 227.33
InChI Key: SRSWZAPOXGYGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms . It’s a core structure in various pharmaceutical compounds due to its wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . The exact synthesis process for “1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine” isn’t available in the sources I found.


Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its pharmacological activities. In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and strong aromaticity of the ring are thought to contribute to their low toxicity and in vivo stability .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Chemical Synthesis and Drug Development : Research has shown the importance of piperidine and thiadiazole derivatives in the pharmaceutical industry, illustrating their utility in the synthesis of compounds with potential as receptor agonists or antagonists. For example, studies demonstrate the synthesis of piperidine derivatives for migraine treatment, underscoring the versatility of these scaffolds in medicinal chemistry (Habernickel, 2001).

  • Antiproliferative and Antimicrobial Activities : Compounds featuring piperidine and thiadiazole units have been evaluated for their antiproliferative effects against various cancer cell lines, as well as their antimicrobial properties. For instance, certain derivatives exhibited potent activity against human leukemic cells (Sharath Kumar et al., 2014). Similarly, the antimicrobial activities of synthesized compounds against strains of bacteria and fungi have been documented, indicating their potential use in treating infectious diseases (Abdelmajeid et al., 2017).

  • Antileishmanial and Anticancer Potential : The leishmanicidal activity of 1,3,4-thiadiazole derivatives has been highlighted, with some compounds showing stronger activity than standard drugs (Foroumadi et al., 2005). Additionally, the anticancer potential of piperidine-based conjugates on leukemic cells further emphasizes the role of these molecules in the development of new therapeutic agents (Sharath Kumar et al., 2014).

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit antimicrobial properties

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. 1,3,4-thiadiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Given the antimicrobial properties of similar 1,3,4-thiadiazole derivatives , it’s possible that this compound could interfere with essential biochemical pathways in bacteria or fungi, leading to their death or growth inhibition.

Result of Action

Based on the known effects of similar 1,3,4-thiadiazole derivatives, it’s plausible that this compound could lead to the death or growth inhibition of bacteria or fungi .

Safety and Hazards

The safety and hazards associated with a compound also depend on its specific structure. Some 1,3,4-thiadiazole derivatives have been found to exhibit cytotoxic activity , which could pose safety concerns.

Properties

IUPAC Name

2-methyl-5-[(1-methylpiperidin-3-yl)methoxy]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-8-11-12-10(15-8)14-7-9-4-3-5-13(2)6-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSWZAPOXGYGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC2CCCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.